N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide
Description
N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-nitrophenyl sulfonyl group and a 4-pentyloxybenzamide moiety. The pentyloxy chain contributes to lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-2-3-4-13-30-17-9-5-15(6-10-17)20(25)23-21-22-14-19(31-21)32(28,29)18-11-7-16(8-12-18)24(26)27/h5-12,14H,2-4,13H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRJVDUUMBTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring, followed by the introduction of the nitrophenyl and pentyloxybenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. The pentyloxybenzamide moiety may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide and Thiazole Moieties
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide ()
- Key Difference: Phenoxy group (C₆H₅O) instead of pentyloxy (C₅H₁₁O).
- Impact: The phenoxy group introduces aromaticity and rigidity, reducing conformational flexibility compared to the pentyloxy chain. This may decrease lipophilicity (logP ~3.5 vs. ~4.2 for pentyloxy) and alter binding affinity due to steric effects .
Compounds 4d–4i ()
- Examples: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d).
- Key Differences: Pyridinyl and morpholinomethyl substituents on the thiazole ring.
- The morpholinomethyl group introduces a basic nitrogen, which may improve pharmacokinetic properties (e.g., half-life) .
Nitazoxanide Derivatives ()
- Example : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide.
- Key Differences : Chloro substituent on thiazole and difluorobenzamide.
- Impact : The chloro group increases metabolic stability, while fluorine atoms enhance lipophilicity and bioavailability. The difluorobenzamide moiety may improve target binding via halogen bonding .
Core Structural Variations
Triazole Derivatives ()
- Examples : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9].
- Key Differences : Triazole core instead of thiazole.
- Impact : Triazoles exhibit distinct tautomeric behavior and electronic properties. The 2,4-difluorophenyl group enhances metabolic stability and target affinity through hydrophobic interactions .
Sulfonamide-Thiazole Hybrids ()
- Example: 4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-苯磺酰胺.
- Key Differences : Sulfonamide linkage and isoxazole ring.
- The isoxazole ring introduces additional hydrogen-bonding sites, altering target selectivity .
Pharmacological and Physicochemical Properties
Biological Activity
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a thiazole ring, a sulfonyl group, and a pentyloxybenzamide moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar thiazole and sulfonamide structures exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and preventing cell proliferation. The presence of the nitrophenyl sulfonyl group may enhance these effects by increasing the compound's lipophilicity and facilitating cellular uptake.
- Mechanism of Action :
- The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates. Compounds targeting the NAMPT (Nicotinamide adenine dinucleotide biosynthesis) pathway have shown efficacy against various cancers, suggesting a similar potential for this compound .
Neuroleptic Activity
Benzamide derivatives, particularly those with modifications similar to this compound, have been studied for neuroleptic activity. They are believed to modulate neurotransmitter systems effectively.
- Case Study :
In Vitro Studies
In vitro studies have demonstrated that similar compounds exhibit:
- Cytotoxicity against cancer cell lines : IC50 values suggest effective growth inhibition.
- Neurotransmitter modulation : Compounds showed altered dopamine receptor activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| This compound | SH-SY5Y | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
